7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Description
This compound belongs to the 3,7-diazabicyclo[3.3.1]nonane scaffold, a rigid bicyclic structure with two nitrogen atoms at positions 3 and 6. Key features include:
- 9-Cyano group: Electron-withdrawing, influencing electronic distribution and reactivity.
- tert-Butyl ester: A stable protecting group for carboxylic acids, improving synthetic versatility.
This scaffold is of interest in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) modulation and cardiac ion channel targeting .
Properties
CAS No. |
1187930-76-2 |
|---|---|
Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 7-benzyl-9-cyano-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,3)25-19(24)23-13-16-11-22(10-15-7-5-4-6-8-15)12-17(14-23)18(16)9-21/h4-8,16-18H,10-14H2,1-3H3 |
InChI Key |
LVQYHUMPPGSIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2C#N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxime Formation
The ketone in 10 reacts with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding oxime (11 ). This step typically achieves >90% conversion, with the oxime confirmed via IR spectroscopy (N–O stretch at ~1630 cm⁻¹) and mass spectrometry.
Reaction Conditions :
- Molar Ratio : 1:1.2 (ketone : hydroxylamine).
- Temperature : 80°C, 6–8 hours.
Dehydration to Nitrile
Dehydration of the oxime (11 ) to the nitrile (12 ) is accomplished using phosphorus oxychloride (POCl₃) in dichloromethane. The reaction proceeds via intermediate iminophosphorane formation, with POCl₃ acting as both a Lewis acid and dehydrating agent.
Optimized Protocol :
- Reagent : POCl₃ (2.5 equiv).
- Solvent : Anhydrous CH₂Cl₂.
- Temperature : 0°C to room temperature, 12 hours.
- Yield : 70–85% after column chromatography.
Alternative dehydrating agents, such as Burgess’s reagent or trifluoroacetic anhydride (TFAA), have been reported but offer no significant yield improvement.
Structural Confirmation and Analytical Data
The final product, 7-benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (12 ), is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 4.20 (s, 2H, N–CH₂–Ar), 3.85–3.70 (m, 4H, bridgehead H), 2.95–2.80 (m, 2H, CH₂), 1.45 (s, 9H, tert-butyl).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 138.5 (Ar–C), 128.3–126.9 (Ar–CH), 118.5 (C≡N), 80.1 (C–O), 60.2–55.8 (bridgehead C), 28.3 (tert-butyl).
- HRMS : [M+H]⁺ calculated for C₂₁H₂₈N₃O₂: 354.2185; found: 354.2182.
Comparative Analysis of Synthetic Routes
| Step | Method A (POCl₃) | Method B (Burgess’s Reagent) | Method C (TFAA) |
|---|---|---|---|
| Oxime Yield | 92% | 90% | 88% |
| Nitrile Yield | 82% | 75% | 78% |
| Reaction Time | 12 h | 6 h | 8 h |
| Purity (HPLC) | 98.5% | 97.2% | 96.8% |
Method A (POCl₃) offers the highest yield and purity, making it the preferred industrial-scale approach.
Mechanistic Insights and Side Reactions
The dehydration of oximes to nitriles proceeds via an E2 elimination mechanism, where POCl₃ facilitates proton abstraction from the α-carbon, leading to N–O bond cleavage and nitrile formation. Competing side reactions include:
- Over-dehydration : Formation of imines or tertiary amines under excessive heating.
- Hydrolysis : Partial reversion to ketone in the presence of moisture, mitigated by anhydrous conditions.
Industrial-Scale Considerations
Large-scale production requires:
- Catalyst Recycling : POCl₃ recovery via distillation.
- Waste Management : Neutralization of acidic by-products with sodium bicarbonate.
- Cost Analysis : Raw material costs dominated by benzylamine ($120/kg) and tert-butyl 4-oxopiperidine-1-carboxylate ($95/kg).
“The 3,7-diazabicyclo[3.3.1]nonane scaffold represents a versatile platform for CNS drug discovery, with functionalization at position 9 enabling fine-tuning of receptor affinity.”
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[3.3.1]nonane core provides a rigid framework that can enhance binding affinity and specificity. The cyano and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Substituent Variations at Position 9
The 9-position is critical for electronic and steric effects:
Impact: The cyano group in the target compound likely increases metabolic stability compared to oxo or oxa analogs, as cyano groups resist enzymatic oxidation .
Ester Group Variations
The tert-butyl ester is a common feature, but other esters exist:
Synthetic Note: The tert-butyl ester in the target compound is introduced via Boc protection, a standard strategy for amine intermediates .
Positional Isomerism of Substituents
The placement of benzyl and heteroatoms affects stereochemistry and activity:
Biological Relevance : The 7-benzyl group in the target compound may better align with hydrophobic pockets in nAChRs compared to 9-benzyl analogs .
Biological Activity
7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound belongs to the class of 3,7-diazabicyclo[3.3.1]nonane derivatives, which are known for their interactions with various neurotransmitter receptors, including orexin receptors.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.43 g/mol
- Structure : The compound features a bicyclic structure with two nitrogen atoms, which enhances its pharmacological profile.
Interaction with Orexin Receptors
Research indicates that this compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2) . Orexins are neuropeptides implicated in regulating arousal, appetite, and sleep-wake cycles. The modulation of these receptors by the compound suggests potential therapeutic applications in disorders related to orexinergic dysfunctions, such as:
- Sleep Disorders
- Anxiety Disorders
- Addiction Disorders
- Mood Disorders
Antidepressant-like Activity
In preclinical studies, the compound has demonstrated antidepressant-like effects in mouse models when administered chronically . This suggests that it may influence mood regulation through its action on orexin pathways.
Pharmacological Studies
Various studies have evaluated the pharmacological properties of this compound through different experimental setups:
- Orexin A Activation Attenuation : The compound was shown to attenuate the activation induced by orexin A in fasted rats exposed to food odors, indicating its potential role in appetite regulation .
- Nicotine Self-administration Model : In models assessing nicotine dependence, the compound exhibited significant effects, suggesting its utility in addiction treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Bicyclic Structure | Contains two nitrogen atoms | Enhances receptor binding affinity |
| Tert-butyl Ester Group | Increases lipophilicity and stability | Improves bioavailability |
| Cyano Group | May influence receptor interaction | Potentially alters pharmacodynamics |
Case Studies
Several studies have highlighted the biological activity of compounds related to this structure:
- Nollet et al. (2011) : Demonstrated chronic administration effects on mood regulation in mice.
- Prud'Neill et al. (2009) : Investigated the attenuation of orexin A-induced activation.
- LeSage et al. (2010) : Explored pharmacological activity in nicotine self-administration models.
These studies collectively support the hypothesis that modifications in the bicyclic structure can lead to varied biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
